![molecular formula C19H14F2N4O4S B4540415 2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4540415.png)
2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide
Description
Synthesis Analysis
Synthesis of similar structured compounds involves intricate steps including nucleophilic displacements and the use of intermediates to address challenges such as neighbouring group participation. For example, the synthesis of related thio-analogues can be achieved through methods like nucleophilic displacements of sulfonate derivatives with thioacetate or using sulfamidate intermediates for certain analogues, highlighting the complexity and precision required in synthesizing such compounds (Chen & Withers, 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds with similar backbones reveals various bonding patterns and conformational details. For example, crystal structure analyses have provided insights into intermolecular hydrogen bonds and molecular conformation, indicating the precise spatial arrangement of atoms within these molecules (Pan et al., 2016); (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical properties and reactions of such compounds are characterized by their reactivity towards various chemical agents and conditions. Research on similar molecules has explored the reactivity of acetamides and their derivatives in various chemical environments, demonstrating their potential in synthesizing novel compounds with specific functional properties (Banks et al., 1996).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. The solvatochromism and dipole moment studies offer insights into the interaction of these molecules with solvents and their structural dynamics in solution (Krivoruchka et al., 2004).
properties
IUPAC Name |
2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O4S/c20-18(21)29-15-6-1-3-12(9-15)16-7-8-22-19(24-16)30-11-17(26)23-13-4-2-5-14(10-13)25(27)28/h1-10,18H,11H2,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFCFCVUWMKNKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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